molecular formula C15H22N4O2S B8406571 1-(4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)-N-methyl methanesulfonamide

1-(4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)-N-methyl methanesulfonamide

Cat. No.: B8406571
M. Wt: 322.4 g/mol
InChI Key: FKPWNUKLFILHIS-UHFFFAOYSA-N
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Description

1-(4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)-N-methyl methanesulfonamide is a useful research compound. Its molecular formula is C15H22N4O2S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C15H22N4O2S/c1-15(2,3)13-9-14(16)19(18-13)12-7-5-11(6-8-12)10-22(20,21)17-4/h5-9,17H,10,16H2,1-4H3

InChI Key

FKPWNUKLFILHIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)CS(=O)(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(4-aminophenyl)-N-methylmethanesulfonamide (500 mg, 2.50 mmol) in hydrochloric acid (6 M, 10 mL) at 0° C. was added a solution of sodium nitrite (181 mg, 2.62 mmol) in water (3.0 mL) over 5 min. The reaction mixture was maintained at 0° C. for 2.5 hr, was treated with tin(II) chloride (1.33 g, 6.99 mmol) in hydrochloric acid (6M, 15 mL) and was then warmed to RT for 64 hr. The resulting mixture was basified to pH 12 with aq NaOH (6.0 M) and was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with water and then dried and evaporated in vacuo to give a residue that was suspended in ethanol (10 mL) and treated with 4,4-dimethyl-3-oxopentanenitrile (160 mg, 1.3 mmol) and conc hydrochloric acid (12 M, 106 μL, 1.27 mmol). The resulting mixture was heated at reflux for 5 hr and after a further 23 hr at RT was evaporated in vacuo, to remove the ethanol and the resulting aq mixture basified with aq NaOH (2.0 M) and then extracted with DCM (2×30 mL). The combined organic extracts were dried and evaporated in vacuo to afford the title compound, Intermediate A24, as an orange solid (146 mg, 85% purity, 15%); Rt 1.34 min (Method 2); m/z 323 (M+H)+, (ES+). This material was used in subsequent steps without further purification
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Five
Quantity
106 μL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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